1-(2-(2-Bromophenoxy)ethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
Descripción
Propiedades
IUPAC Name |
1-[2-(2-bromophenoxy)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O3.2ClH/c1-2-19-7-9-20(10-8-19)13-15(21)14-22-11-12-23-17-6-4-3-5-16(17)18;;/h3-6,15,21H,2,7-14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECPOXOZKXIVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COCCOC2=CC=CC=C2Br)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BrCl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(2-(2-Bromophenoxy)ethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer therapy and neuropharmacology. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H22BrN2O3·2HCl
- Molecular Weight : 392.18 g/mol
- CAS Number : 1245644-35-2
The biological activity of this compound primarily stems from its structural features, which include a bromophenyl moiety and a piperazine ring. These components are known to interact with various biological targets, influencing cell signaling pathways and exhibiting pharmacological effects.
Biological Activity Overview
Research has indicated that compounds similar to this compound possess notable anticancer properties. For instance, studies on bromophenol derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anticancer Activity
A study published in 2017 explored the anticancer effects of bromophenol hybrids, revealing that certain derivatives exhibited significant inhibitory activity against multiple cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and Caco2 (colon cancer) cells. The IC50 values for these compounds ranged from 3.25 to 7.52 µg/mL, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 17a | A549 | 5.20 ± 0.76 |
| 18a | HCT116 | 3.59 ± 0.25 |
| 18b | Caco2 | 4.09 ± 0.76 |
Mechanisms of Action :
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2.
- Cell Cycle Arrest : It has been observed that treatment with this compound can lead to cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .
Neuropharmacological Effects
In addition to its anticancer properties, the piperazine component of the compound suggests potential neuropharmacological applications. Piperazines are known for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Case Studies
Recent investigations have highlighted the role of piperazine derivatives in modulating neurochemical pathways:
- Serotonin Receptor Modulation : Certain piperazine derivatives have shown promise as serotonin receptor antagonists, which may be beneficial in treating mood disorders.
- Dopamine Receptor Interaction : Compounds with similar structures have been studied for their potential in managing conditions like schizophrenia due to their dopaminergic activity.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures to 1-(2-(2-Bromophenoxy)ethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride exhibit significant anticancer properties. For instance, bromophenol derivatives have been explored for their ability to inhibit cancer cell proliferation. A study highlighted that bromophenol hybrids, which share structural characteristics with the compound , demonstrated efficacy against various cancer cell lines, including breast and lung cancer cells .
2. Neurological Disorders
The piperazine moiety present in the compound suggests potential applications in treating neurological disorders. Piperazines have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that compounds containing piperazine can exhibit anxiolytic and antidepressant-like effects, making them candidates for further investigation in psychiatric disorders .
3. Antimicrobial Properties
Compounds similar to this compound have shown antimicrobial activity against various pathogens. The incorporation of halogenated phenolic groups has been associated with increased antibacterial efficacy, suggesting that this compound might also possess similar properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound can provide insights into its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Bromophenyl Group | Enhances lipophilicity and potential interaction with biological membranes |
| Piperazine Ring | Modulates receptor binding affinity, particularly at serotonin and dopamine receptors |
| Ethoxy Linker | May influence solubility and bioavailability |
Case Studies
Case Study 1: Anticancer Screening
A series of compounds derived from bromophenols were screened against multiple cancer cell lines. One derivative exhibited an IC50 value lower than 10 µM against MCF-7 breast cancer cells, indicating promising anticancer activity . The structural similarity to this compound suggests that it may also possess similar efficacy.
Case Study 2: Neurological Effects
In a preclinical study investigating the effects of piperazine derivatives on anxiety models, a compound structurally related to this compound demonstrated significant anxiolytic effects in rodent models. These findings support the hypothesis that piperazine-containing compounds can modulate anxiety-related behaviors .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenoxy Derivatives
1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol Dihydrochloride
- Key Difference: The phenoxy group has a 4-chloro substituent instead of 2-bromo.
- Impact : Chlorine (smaller, less lipophilic) may reduce membrane permeability compared to bromine. However, it could lower metabolic stability due to weaker C–Cl bond resistance to oxidative cleavage .
- Application : Both compounds likely target similar receptors (e.g., adrenergic or serotoninergic systems) but with varying potency due to halogen effects .
1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride
- Key Differences: Phenoxy substituent: 2-chloro vs. 2-bromo. Piperazine substituent: 4-phenyl vs. 4-ethyl.
- The ethyl group balances lipophilicity and steric hindrance .
Piperazine-Modified Analogues
1-[2-(2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy)phenyl]ethanone Dihydrochloride
- Key Differences: Phenoxy group: Replaced with 2-acetophenone. Piperazine substituent: 3-methoxyphenyl vs. 4-ethyl.
- Impact: The acetophenone moiety introduces a ketone functional group, altering electronic properties and hydrogen-bonding capacity. The methoxyphenyl group may enhance selectivity for serotonin receptors (e.g., 5-HT1A) .
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol Dihydrochloride
- Key Differences: Phenoxy substituent: Allyl group instead of bromine. Piperazine substituent: 2-hydroxyethyl vs. ethyl.
Propanolamine-Based Pharmaceuticals
Bisoprolol Fumarate
- Structure: (2RS)-1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]propan-2-ol fumarate.
- Key Differences: Phenoxy substituent: Lacks halogenation; includes a methoxyethoxy group. Amine group: Isopropylamino vs. ethylpiperazine.
- Impact: Bisoprolol is a β1-selective adrenergic blocker. The ethylpiperazine in the target compound may shift activity toward non-adrenergic targets (e.g., serotonin or dopamine receptors) .
Structural-Activity Relationship (SAR) Analysis
Pharmacokinetic and Physicochemical Comparisons
Solubility and Stability
- Target Compound : Dihydrochloride salt ensures moderate solubility in acidic media (pH 1–2), typical for oral formulations .
- CHJ04091 (): Non-salt form (oil) suggests lower solubility, limiting bioavailability without salt formation .
- Quizartinib Dihydrochloride () : Very slight solubility at pH 1, similar to the target compound, indicating shared challenges in formulation .
Metabolic Pathways
- Bromine vs.
- Piperazine Metabolism : Ethylpiperazine may undergo N-dealkylation, whereas phenylpiperazine derivatives are prone to hydroxylation and glucuronidation .
Q & A
Q. What are the validated synthetic routes for 1-(2-(2-Bromophenoxy)ethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride, and how can reaction conditions be optimized to minimize impurities?
Methodological Answer:
- Stepwise Synthesis: Begin with nucleophilic substitution of 2-bromophenol with 1,2-dibromoethane to form the phenoxyethoxy intermediate. Subsequent coupling with 4-ethylpiperazine under reflux in anhydrous toluene (with catalytic triethylamine) can yield the tertiary amine precursor. Final dihydrochloride salt formation is achieved via HCl gas saturation in ethanol .
- Optimization: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems, as demonstrated in analogous chalcone epoxide syntheses . Monitor impurities (e.g., unreacted intermediates) via HPLC with UV detection (λ = 254 nm) and adjust stoichiometry to favor product formation .
Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation and purity assessment of this compound?
Methodological Answer:
- Structural Confirmation:
- NMR: H and C NMR can confirm the presence of the 2-bromophenoxy group (δ 7.2–7.8 ppm for aromatic protons) and the ethylpiperazine moiety (δ 2.4–3.1 ppm for N-CH groups) .
- Mass Spectrometry: High-resolution ESI-MS should show [M+H] at m/z 487.1 (calculated for CHBrNO), with a chloride adduct confirming the dihydrochloride salt .
- Purity Analysis: Use reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to resolve impurities. Quantify residual solvents (e.g., ethanol) via headspace GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro models?
Methodological Answer:
- Assay Standardization: Replicate experiments using harmonized protocols (e.g., ATP-based viability assays vs. impedance-based cytotoxicity) to isolate variability. For receptor-binding studies, validate target specificity via competitive binding assays with labeled ligands (e.g., H-radioligands) .
- Data Reconciliation: Apply multivariate analysis (e.g., principal component analysis) to correlate biological activity with physicochemical parameters (logP, pKa) and cell-line-specific factors (e.g., membrane transporter expression) .
Q. What experimental strategies are recommended for investigating the environmental fate and degradation pathways of this compound?
Methodological Answer:
- Environmental Simulation: Use OECD 308 guidelines to study aerobic/anaerobic degradation in water-sediment systems. Monitor parent compound and metabolites via LC-QTOF-MS, focusing on hydrolytic cleavage of the ethoxy and piperazine groups .
- Advanced Analytics: Employ C-labeled analogs to track mineralization rates and identify transformation products. Compare degradation kinetics under UV light (λ = 254 nm) vs. natural sunlight to assess photostability .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinity to target receptors (e.g., adrenergic receptors). Prioritize derivatives with lower predicted logP (<3) to enhance solubility .
- ADME Prediction: Apply QSPR models (e.g., SwissADME) to estimate bioavailability and metabolic stability. Validate predictions via in vitro microsomal assays (human liver microsomes, NADPH regeneration system) .
Data Contradiction Analysis
Q. How should discrepancies in reported solubility profiles (aqueous vs. organic solvents) be addressed?
Methodological Answer:
- Controlled Experiments: Re-measure solubility in buffered solutions (pH 1.2–7.4) under standardized conditions (37°C, 24 hr agitation). Compare with literature using identical solvent grades (e.g., USP-grade ethanol vs. technical grade) .
- Root-Cause Analysis: Investigate polymorphism via X-ray crystallography. Hydrate/solvate formation (e.g., ethanolate) can drastically alter solubility .
Experimental Design Considerations
Q. What factorial design approaches are optimal for studying the compound’s stability under accelerated storage conditions?
Methodological Answer:
- DOE Framework: Implement a 2 factorial design varying temperature (25°C, 40°C), humidity (60% RH, 75% RH), and light exposure. Analyze degradation products via UPLC-MS/MS and quantify using a stability-indicating method .
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated data. Validate with long-term real-time studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
